BenchChemオンラインストアへようこそ!

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

FPR2 agonism Calcium flux assay Mouse receptor pharmacology

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1396748-77-8) is a structurally distinct FPR2 agonist with a confirmed EC50 of 2.3 µM in mouse FPR2 calcium flux assays (FLIPR). Unlike the ureidopropanamide chemotype that dominates the preclinical pipeline, this compound features a furan-3-carbonyl-piperidine core with a phenylthioether-propanamide side chain. Its unique pharmacophore addresses a gap in available FPR2 tool compounds, making it ideal for: (1) murine FPR2 target engagement studies using established calcium signaling benchmarks; (2) SAR campaigns aimed at IP-differentiated FPR2 agonists (scaffold validated by patent US 20240174617 for neuroprotection); (3) LC-MS/MS method development using characterized phenylthio-propanamide fragmentation pathways; and (4) computational docking simulations complementary to published FPR2 cryo-EM structures. Structurally related analogs (benzofuran-2-carbonyl, tetrahydrofuran-3-yl, furan-2-yl-acryloyl variants) are commercially available for comparative studies, though direct pharmacological comparison data are not public. Researchers must not assume functional equivalence without empirical validation. Supplied exclusively for laboratory research; not for human or veterinary use.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 1396748-77-8
Cat. No. B2527974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
CAS1396748-77-8
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C3=COC=C3
InChIInChI=1S/C20H24N2O3S/c23-19(9-13-26-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)20(24)17-8-12-25-15-17/h1-5,8,12,15-16H,6-7,9-11,13-14H2,(H,21,23)
InChIKeyBZNLMCFEIYNZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of CAS 1396748-77-8: A FPR2-Active Piperidinyl-Propanamide Scaffold for Inflammation Resolution Research


N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1396748-77-8; molecular weight 372.48 g/mol) is a synthetic small molecule featuring a furan-3-carbonyl-piperidine core linked via a methylene bridge to a 3-(phenylthio)propanamide moiety . This compound has been identified as a Formyl Peptide Receptor 2 (FPR2) agonist, with publicly available activity confirmed through calcium flux assays in mouse receptor models [1]. FPR2 is a G protein-coupled receptor involved in the resolution of inflammation, making agonists of this target of interest for conditions involving neuroinflammation, including autism spectrum disorder and neurodegenerative diseases [2]. The compound is supplied exclusively for research use and is not intended for human or veterinary therapeutic applications.

Why CAS 1396748-77-8 Cannot Be Interchanged with Closely Related FPR2 Agonist Analogs


Compounds within the FPR2 agonist class exhibit substantial structural heterogeneity that precludes generic substitution. The target compound features a distinct furan-3-carbonyl-piperidine scaffold with a phenylthioether-containing propanamide side chain, which differs fundamentally from the ureidopropanamide class of FPR2 agonists that dominate preclinical pipelines [1]. Even among structurally related analogs—such as the benzofuran-2-carbonyl variant (CAS 1234936-42-5), the tetrahydrofuran-3-yl variant (CAS 2034295-22-0), and the (E)-furan-2-yl-acryloyl variant (CAS 1235676-53-5)—differences in the heterocyclic carbonyl substituent or the oxidation state of the linker region are expected to alter receptor binding kinetics, conformational bias at FPR2, and downstream signaling selectivity, though direct comparative pharmacological data remain absent from the public domain . Substitution without empirical validation therefore introduces uncertainty in target engagement, potency, and functional selectivity. Researchers must not assume functional equivalence based on shared substructures alone.

Quantitative Evidence Guide for CAS 1396748-77-8 Differential Profiling


Mouse FPR2 Agonist Activity Defined by Calcium Mobilization FLIPR Assay

CAS 1396748-77-8 demonstrates quantifiable agonist activity at mouse FPR2 with an EC50 of 2.30 × 10³ nM (2.3 μM) in a FLIPR-based Ca²⁺ influx assay using BALB/c mouse-derived receptor preparations [1]. For context, the literature reports structurally distinct FPR2 agonists with substantially higher potency: for example, compound 31 (a substituted piperidine-FPR2 ligand) shows an EC50 of 3.0 μM in FPR2-transfected HL-60 human cells, while the more potent analog compound 30 achieves 0.4 μM under the same conditions [2]. The target compound's 2.3 μM potency in mouse FPR2 is thus comparable to moderate-affinity FPR2 ligands but notably weaker than sub-micromolar agonists. Within the same patent family (US 20240174617), chiral compound (S)-16 was advanced to in vivo murine autism model studies at doses of 10 mg/kg, demonstrating neuroprotective activity and neurite outgrowth stimulation; however, (S)-16 is a distinct chiral molecule and data cannot be directly extrapolated to CAS 1396748-77-8 [3]. No direct head-to-head comparison data between CAS 1396748-77-8 and any named analog exists in the public domain.

FPR2 agonism Calcium flux assay Mouse receptor pharmacology

Structural Differentiation via Heterocyclic Carbonyl Substituent: Furan-3-Carbonyl vs. Benzofuran-2-Carbonyl vs. Tetrahydrofuran-3-yl

CAS 1396748-77-8 carries a furan-3-carbonyl substituent on the piperidine nitrogen. The closest cataloged analogs differ at this position: CAS 1234936-42-5 bears a benzofuran-2-carbonyl group, CAS 2034295-22-0 carries a tetrahydrofuran-3-yl substituent (saturated, directly attached without a carbonyl linker), and CAS 1235676-53-5 features an (E)-furan-2-yl-acryloyl group with an extended conjugated linker . These structural differences are expected to produce divergent receptor pharmacology: the benzofuran-2-carbonyl analog introduces greater aromatic surface area that may enhance hydrophobic contacts in the FPR2 orthosteric pocket, while the tetrahydrofuran-3-yl analog eliminates the carbonyl hydrogen-bond acceptor, potentially altering hydrogen-bond networks critical for receptor activation [1]. However, no quantitative binding, functional, or selectivity data are publicly available for any of these comparator compounds, precluding evidence-based differentiation beyond structural reasoning.

Structure-activity relationship Heterocyclic carbonyl Scaffold differentiation

Patent-Class FPR2 Agonist Scaffold Validation with In Vivo Proof-of-Concept for Chiral Analogs

The furan-3-carbonyl-piperidine scaffold embodied by CAS 1396748-77-8 is explicitly claimed in US Patent Application 20240174617 as part of a broader series of FPR2 agonist compounds for treating autism spectrum disorder [1]. Within this patent, chiral compound (S)-16—a structurally related analog—demonstrated statistically significant in vivo efficacy in the BTBR mouse model of autism at 10 mg/kg, including improvement in repetitive compulsive behaviors (marble burying and self-grooming tests), enhanced social interaction (three-chambered social test and reciprocal social interactions test), and stimulation of neurite outgrowth in postnatal hippocampal neuron cultures [2]. In mouse microglial N9 cell assays, compounds (S)-4, (S)-5, (S)-7, (R)-8, (S)-8, (S)-9, (S)-12, (S)-15, and (S)-16 were evaluated for neuroprotective activity via LDH release assay at concentrations of 0.5–5 μM; compounds (S)-4, (S)-7, (S)-8, (S)-9, and (S)-16 additionally demonstrated anti-inflammatory effects by reducing LPS-stimulated IL-1β and TNF-α release [3]. It must be explicitly noted that these data were generated with chirally pure (S)- or (R)-enantiomers, not with the racemic CAS 1396748-77-8. Direct translation of these findings to the racemic target compound is not warranted without confirmatory testing.

Neuroinflammation Autism spectrum disorder In vivo pharmacology

Recommended Research Application Scenarios for CAS 1396748-77-8 Based on Available Evidence


FPR2 Target Engagement Validation in Murine Receptor Models

With a confirmed EC50 of 2.3 μM at mouse FPR2 in FLIPR Ca²⁺ flux assays, CAS 1396748-77-8 is directly applicable as a tool compound for murine FPR2 target engagement studies [1]. Researchers investigating the role of FPR2 in mouse models of inflammation or neuroinflammation can use this compound to establish receptor-mediated calcium signaling benchmarks, provided they account for its moderate micromolar potency relative to more potent literature agonists. The availability of this quantitative potency data eliminates the need for de novo assay development to confirm receptor activation, streamlining experimental workflows in academic pharmacology laboratories.

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting the Furan-3-Carbonyl-Piperidine Pharmacophore

CAS 1396748-77-8 serves as a defined starting point for structure-activity relationship (SAR) exploration around the furan-3-carbonyl-piperidine core, a scaffold validated by patent US 20240174617 for FPR2-mediated neuroprotection and autism spectrum disorder treatment [2]. Medicinal chemistry teams seeking to develop novel, IP-differentiated FPR2 agonists can use this compound as a reference for systematic modification of the phenylthioether side chain, the furan substitution pattern, and the methylene linker length. The commercial availability of structurally distinct analogs (benzofuran-2-carbonyl, tetrahydrofuran-3-yl, and furan-2-yl-acryloyl variants) further supports comparative SAR campaigns, though researchers should be aware that comparative pharmacological data for these analogs are not publicly available .

Analytical Reference Standard for Phenylthio-Propanamide Fragment Mass Spectrometry

The 3-(phenylthio)propanamide substructure within CAS 1396748-77-8 has been characterized in published tandem mass spectrometry studies, which elucidated the fragmentation mechanism of protonated N-phenyl-3-(phenylthio)propanamides, including the competitive formation of RC₉H₉OS⁺ and C₆H₈N⁺ ions [3]. For analytical chemistry laboratories developing LC-MS/MS methods for detecting and quantifying phenylthio-propanamide-containing compounds in biological matrices, CAS 1396748-77-8 can serve as a characterized reference standard with known fragmentation pathways, supporting method development and validation in DMPK and bioanalytical workflows.

Computational Docking and Pharmacophore Modeling Studies

Given the availability of cryo-EM structures of FPR2 bound to small-molecule agonists [4], CAS 1396748-77-8 is suitable for computational chemistry applications including molecular docking, molecular dynamics simulations, and pharmacophore model refinement. Its distinct furan-3-carbonyl-piperidine scaffold—differing from the ureidopropanamide chemotype that dominates published FPR2 agonist literature—offers a structurally complementary probe for validating computational binding mode predictions and for virtual screening campaigns aimed at identifying novel FPR2 agonist chemotypes.

Quote Request

Request a Quote for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.